molecular formula C11H9NO3 B085409 1-acetylindole-2-carboxylic Acid CAS No. 10441-26-6

1-acetylindole-2-carboxylic Acid

Cat. No.: B085409
CAS No.: 10441-26-6
M. Wt: 203.19 g/mol
InChI Key: KXHBYSRUWPZBMF-UHFFFAOYSA-N
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Description

1-Acetylindole-2-carboxylic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of indole, a heterocyclic aromatic organic compound that is widely recognized for its presence in many natural products and pharmaceuticals

Scientific Research Applications

1-Acetylindole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: In the industrial sector, it is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

1-acetylindole-2-carboxylic Acid is intended for research and development use only and is not recommended for medicinal, household, or other uses . More specific safety and hazard information can be found in its Safety Data Sheet .

Future Directions

The development of new antitubercular agents, including indole-2-carboxamides, is a significant area of research due to the omnipresent threat of tuberculosis (TB) and the scant treatment options . The future directions of 1-acetylindole-2-carboxylic Acid research could involve further exploration of its potential as an antitubercular agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylindole-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of indole-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylindole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

1-Acetylindole-2-carboxylic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Indole-2-carboxylic acid: A precursor in the synthesis of various indole derivatives.

    1-Methylindole-2-carboxylic acid: Similar in structure but with a methyl group instead of an acetyl group.

Uniqueness: What sets this compound apart is its acetyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various synthetic applications and biological interactions.

Properties

IUPAC Name

1-acetylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHBYSRUWPZBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436889
Record name 1-acetylindole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10441-26-6
Record name 1-acetylindole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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